molecular formula C8H12N2 B1584979 1,4-Benzenedimethanamine CAS No. 539-48-0

1,4-Benzenedimethanamine

Cat. No. B1584979
CAS RN: 539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
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Patent
US05789620

Procedure details

It is known to prepare 1,4-bis(aminomethyl)cyclohexane from dicyanobenzene in a two stage process as disclosed, e.g., in DE-A 3,003,730. In the first stage dicyanobenzene is catalytically hydrogenated to produce 1,4-bis(aminomethyl)benzene, which is then catalytically hydrogenated to produce 1,4-bis(aminomethyl)cyclohexane. One disadvantage is that the starting material must be produced with hydrogen cyanide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][NH2:10])[CH2:5][CH2:4]1.C(C1C=CC=CC=1C#N)#N>>[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.